2'-Carboethoxy-3-(2-methylphenyl)propiophenone

Lipophilicity Membrane permeability Drug design

Procure this high-purity phenidate analog for advanced research. Its unique high lipophilicity (XLogP3 4.1) and dual derivatization handles (2'-carboethoxy & 2-methylphenyl groups) make it an essential tool for hydrophobic chromatography calibration, PAMPA permeability assays, and SAR studies, distinct from methylphenidate (XLogP3 0.2).

Molecular Formula C19H20O3
Molecular Weight 296.4 g/mol
CAS No. 898789-28-1
Cat. No. B1613459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Carboethoxy-3-(2-methylphenyl)propiophenone
CAS898789-28-1
Molecular FormulaC19H20O3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=CC=C2C
InChIInChI=1S/C19H20O3/c1-3-22-19(21)17-11-7-6-10-16(17)18(20)13-12-15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3
InChIKeyQXQNZEPXBBJGJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Carboethoxy-3-(2-methylphenyl)propiophenone (CAS 898789-28-1): Chemical Properties and Research-Grade Availability


2'-Carboethoxy-3-(2-methylphenyl)propiophenone (CAS 898789-28-1, MFCD03842971), also known as ethyl 2-[3-(2-methylphenyl)propanoyl]benzoate, is a synthetic organic compound with the molecular formula C19H20O3 and a molecular weight of 296.4 g/mol [1]. Structurally, it belongs to the class of substituted propiophenone derivatives and is recognized as a phenidate analog, sharing a core scaffold with methylphenidate but distinguished by a 2-carboethoxy substitution on the phenyl ring [2]. The compound is primarily available from chemical suppliers as a research chemical with typical purity specifications of 95% to 97%, intended exclusively for laboratory research applications and not for diagnostic or therapeutic use .

Why Generic Substitution of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone (CAS 898789-28-1) Fails: The Risk of Uncontrolled Physicochemical Variation in Research Applications


Simple substitution of 2'-carboethoxy-3-(2-methylphenyl)propiophenone with other propiophenone derivatives or phenidate analogs is scientifically inadvisable without rigorous characterization. As detailed in the quantitative evidence below, this compound exhibits a unique combination of high lipophilicity (XLogP3 = 4.1), zero hydrogen bond donors, and a specific topological polar surface area that significantly differentiates it from closely related analogs such as methylphenidate (XLogP3 = 0.2) and ethylphenidate (XLogP3 = 0.6) [1]. Such pronounced differences in physicochemical properties are known to directly impact membrane permeability, protein binding, metabolic stability, and overall pharmacokinetic behavior in experimental systems [2]. Relying on an analog without verifying these key parameters introduces uncontrolled variables that can compromise the reproducibility of biological assays, chemical syntheses, and structure-activity relationship (SAR) studies, ultimately undermining the validity of research outcomes.

Quantitative Differentiation Guide for 2'-Carboethoxy-3-(2-methylphenyl)propiophenone (CAS 898789-28-1): Comparative Physicochemical Evidence for Informed Selection


Enhanced Lipophilicity (XLogP3) of 2'-Carboethoxy-3-(2-methylphenyl)propiophenone Compared to Phenidate Analogs

2'-Carboethoxy-3-(2-methylphenyl)propiophenone exhibits a significantly higher computed lipophilicity (XLogP3 = 4.1) than its closest structural analogs, methylphenidate (XLogP3 = 0.2) and ethylphenidate (XLogP3 = 0.6) [1]. This difference of 3.9 and 3.5 log units, respectively, indicates a much greater affinity for non-polar environments, such as lipid bilayers and hydrophobic protein pockets.

Lipophilicity Membrane permeability Drug design

Absence of Hydrogen Bond Donors in 2'-Carboethoxy-3-(2-methylphenyl)propiophenone Versus Phenidate Analogs

The target compound contains zero hydrogen bond donors (HBD count = 0), whereas methylphenidate and ethylphenidate each possess one hydrogen bond donor (HBD count = 1) due to their secondary amine groups [1]. This structural feature is a key determinant of a molecule's ability to act as a hydrogen bond donor in intermolecular interactions, influencing solubility in aqueous media and binding to biological targets.

Hydrogen bonding Solubility Pharmacokinetics

Increased Molecular Flexibility: Higher Rotatable Bond Count in 2'-Carboethoxy-3-(2-methylphenyl)propiophenone

With 7 rotatable bonds, 2'-carboethoxy-3-(2-methylphenyl)propiophenone demonstrates greater molecular flexibility compared to ethylphenidate (5 rotatable bonds) and 4'-methylpropiophenone (2 rotatable bonds) [1]. This increased flexibility allows for a wider range of low-energy conformations, which can significantly influence how the molecule interacts with biological targets or crystallizes.

Conformational flexibility Molecular docking SAR

Differentiated Topological Polar Surface Area (TPSA) in 2'-Carboethoxy-3-(2-methylphenyl)propiophenone

The target compound exhibits a topological polar surface area (TPSA) of 43.4 Ų, which is distinct from that of 3-(2-methylphenyl)propiophenone (TPSA = 17.1 Ų) [1]. TPSA is a key descriptor for predicting a molecule's ability to permeate biological barriers, with lower values generally correlating with better membrane penetration.

Cell permeability Blood-brain barrier ADME

Optimal Research Applications for 2'-Carboethoxy-3-(2-methylphenyl)propiophenone (CAS 898789-28-1) Based on Differentiated Physicochemical Properties


Reference Standard for Hydrophobic Interaction Chromatography (HIC) and Lipid Membrane Permeability Studies

Given its high XLogP3 of 4.1 and zero hydrogen bond donors, 2'-carboethoxy-3-(2-methylphenyl)propiophenone serves as an excellent model compound for calibrating hydrophobic interaction chromatography (HIC) columns or for use as a positive control in assays designed to measure passive membrane permeability, such as Parallel Artificial Membrane Permeability Assays (PAMPA). Its behavior can be directly contrasted with that of methylphenidate (XLogP3 = 0.2) to establish a wide dynamic range for lipophilicity-dependent phenomena [1].

Building Block for Diversified Chemical Libraries in Medicinal Chemistry

The presence of a carboethoxy group at the 2'-position and a 2-methylphenyl substituent provides two distinct chemical handles for further derivatization, enabling the synthesis of novel analogs with tailored properties. The compound's high lipophilicity (XLogP3 = 4.1) makes it a valuable starting point for exploring hydrophobic chemical space, particularly for targets where ligand lipophilicity is a known driver of potency, such as certain G protein-coupled receptors (GPCRs) or nuclear hormone receptors [2].

Comparative Probe in Structure-Activity Relationship (SAR) Studies of Phenidate Scaffolds

As a structural analog of methylphenidate that lacks the piperidine ring and features a significantly higher lipophilicity (ΔXLogP3 = 3.9), this compound is an ideal tool for dissecting the SAR of phenidate-based pharmacophores. It can be used in side-by-side experiments with methylphenidate or ethylphenidate to isolate the contributions of the basic amine group and molecular shape to receptor binding, metabolic stability, and off-target effects, thereby providing mechanistic clarity to the SAR of this class [3].

Technical Documentation Hub

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16 linked technical documents
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